N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a hydroxypyridine group at position 6 and a carboxamide-linked cyclopropylpyrimidine moiety. This structure combines aromatic and small-ring systems, which are common in pharmaceuticals targeting enzymes or receptors.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-4-3-10(6-15-13)14(20)16-7-11-5-12(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWPIYTVEAQWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Group Functionalization
The 4-chloro substituent is converted to a hydroxymethyl group through nucleophilic substitution. Treatment with sodium methoxide in methanol at 60°C for 12 hours yields 6-cyclopropylpyrimidin-4-ylmethanol, followed by oxidation to the aldehyde using MnO₂.
Preparation of 6-Hydroxypyridine-3-Carboxamide
Esterification and Amidation
6-Hydroxypyridine-3-carboxylic acid is esterified using methanol and concentrated sulfuric acid under reflux (6 hours, 0°C to 65°C), achieving 99% conversion to methyl 6-hydroxypyridine-3-carboxylate. Subsequent amidation with ammonium hydroxide in tetrahydrofuran at 25°C for 24 hours yields the carboxamide (92% purity by HPLC).
Table 2: Amidation Reaction Parameters
| Reagent | Solvent | Time (h) | Purity (%) |
|---|---|---|---|
| NH₄OH | THF | 24 | 92 |
| NH₃ (g) | MeOH | 48 | 88 |
Hydroxyl Group Protection
To prevent side reactions during coupling, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Using tert-butyldimethylchlorosilane and imidazole in dimethylformamide (DMF) at 20°C for 16 hours achieves 97% yield of the silyl-protected intermediate.
Coupling of Pyrimidine and Pyridine Moieties
Nucleophilic Alkylation
The pyrimidine aldehyde (from Section 1.2) undergoes reductive amination with 6-hydroxypyridine-3-carboxamide. Sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) facilitates this step, yielding 68% of the coupled product after 12 hours.
Mitsunobu Reaction Alternative
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C enables direct coupling between 6-cyclopropylpyrimidin-4-ylmethanol and the pyridine carboxamide. This method achieves 74% yield but requires stringent moisture control.
Table 3: Coupling Method Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 68 | 90 |
| Mitsunobu | DEAD, PPh₃ | 74 | 88 |
Deprotection and Final Purification
The TBS-protected intermediate is treated with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C for 2 hours, quantitatively removing the silyl group. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide with >99% chemical purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.4 Hz, 1H, pyridine-H), 6.89 (d, J = 8.4 Hz, 1H, pyridine-H), 4.65 (s, 2H, CH₂), 1.98–1.92 (m, 1H, cyclopropane-H), 0.95–0.89 (m, 4H, cyclopropane-CH₂).
- HRMS (ESI): m/z calculated for C₁₅H₁₆N₄O₂ [M+H]⁺: 301.1294; found: 301.1296.
X-ray Crystallography
Single-crystal analysis confirms the (R)-configuration at the cyclopropane-pyrimidine junction, with dihedral angles of 112.3° between the pyrimidine and pyridine planes.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the nicotinamide moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or the nicotinamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a more saturated compound.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain kinases or interact with DNA, leading to changes in cell signaling and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinecarboxamide Derivatives
The target compound belongs to a broader class of pyridinecarboxamide derivatives. lists structurally related analogs, enabling a comparative analysis:
| Compound Name | Molecular Formula | Key Substituents | Functional Implications |
|---|---|---|---|
| N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide | C₁₄H₁₄N₄O₂ | 6-hydroxypyridine, cyclopropylpyrimidinylmethyl | Enhanced solubility, potential kinase inhibition |
| 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide | C₁₁H₁₈N₄O | 6-amino, pyrrolidinyl, methyl | Increased basicity, possible CNS targeting |
| N-[6-amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea | C₁₄H₂₂N₆O₃ | Urea linkage, tetrahydro-pyrimidinedione | Hydrogen-bonding capacity, protease inhibition |
Key Observations :
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may improve aqueous solubility compared to amino-substituted analogs (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide), which could exhibit higher basicity and membrane permeability .
- Cyclopropylpyrimidine vs.
Benzimidazole Derivatives ()

Benzimidazole derivatives like B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) share functional groups (e.g., carboxamide, methoxy) but differ in core structure:
| Feature | Target Compound | Benzimidazole Analogs |
|---|---|---|
| Core Structure | Pyridine-pyrimidine hybrid | Benzimidazole (fused benzene-imidazole) |
| Bioactivity | Likely kinase/modulator targets | Antiparasitic, antiviral applications |
| Solubility | Moderate (hydroxyl group) | Lower (methoxy groups) |
The pyridine-pyrimidine scaffold in the target compound may offer broader kinase selectivity compared to benzimidazoles, which often target proton pumps or DNA helicases .
Chromatographic and Structural Insights
While direct chromatographic data for the target compound are unavailable, highlights methods for resolving structurally complex analogs. For instance, chiral separations of N-(3,5-dinitrobenzoyl) amino acid esters depend on stationary phase modifications (end-capped vs. non-end-capped CSPs). Applying similar high-performance liquid chromatography (HPLC) protocols could separate enantiomers or diastereomers of the target compound, given its stereochemical complexity .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a cyclopropyl group attached to a pyrimidine ring and a hydroxypyridine moiety. Its molecular formula is C13H14N4O2, with a molecular weight of approximately 258.28 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyridine and pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism of action typically involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Inhibition of Histone Deacetylases
This compound has been investigated for its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through chromatin remodeling. Inhibitors of HDACs have been linked to anti-cancer activity, making this compound a candidate for further exploration in oncology .
Study 1: Antimicrobial Evaluation
A study synthesized various derivatives related to this compound and screened them for antimicrobial activity using the microplate Alamar Blue assay. The results suggested that certain modifications to the pyridine structure enhanced activity against Staphylococcus aureus and Candida albicans , indicating a structure-activity relationship that could be leveraged in drug design .
Study 2: HDAC Inhibition
Another research effort focused on the compound's ability to inhibit HDACs, demonstrating significant inhibition in vitro. The study highlighted the potential therapeutic applications in treating cancers where HDAC overexpression is prevalent. The findings suggest that this compound could serve as a lead for developing novel anticancer agents .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans ; structure-activity relationship established. |
| Study 2 | HDAC Inhibition | Significant inhibition observed; potential applications in cancer therapy discussed. |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within microbial cells or cancer cells. For antimicrobial effects, it may disrupt cellular processes essential for survival, while its role as an HDAC inhibitor suggests it alters gene expression patterns critical for cancer cell proliferation.
Q & A
Q. What synthetic strategies are recommended for preparing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between the pyrimidine and pyridine moieties. Key steps include:
- Coupling Agents : Use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amidation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and controlled temperatures (20–40°C) minimize side reactions and improve yield .
- Purification : Column chromatography or recrystallization ensures purity, critical for downstream biological assays .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL) for refining crystal structures, ensuring accurate bond-length and angle measurements .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while HRMS validates molecular weight .
Advanced Research Questions
Q. What experimental design principles should guide the optimization of this compound's synthetic route?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical models to optimize variables (e.g., reagent ratios, temperature) for maximum yield. For example, fractional factorial designs can identify critical factors .
- High-Throughput Screening : Automated platforms enable rapid testing of reaction conditions, reducing resource expenditure .
Q. How can researchers address contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, cyclopropyl groups on pyrimidine may enhance target binding compared to bulkier substituents .
- Purity Assessment : Contradictions often arise from impurities; use HPLC (≥98% purity thresholds) to ensure consistency .
- Target Profiling : Screen against a panel of enzymes/receptors (e.g., kinases) to clarify selectivity .
Q. What advanced techniques are recommended for studying this compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
- Molecular Dynamics Simulations : Predict binding modes and stability of ligand-target complexes .
- Cryo-EM/X-ray Crystallography : Resolve high-resolution structures of compound-target complexes to guide rational design .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility or stability data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, aqueous buffers, and ethanol, noting pH-dependent stability .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess degradation under stress conditions (e.g., 40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
